molecular formula C20H19N5 B2389259 5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900897-12-3

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2389259
CAS No.: 900897-12-3
M. Wt: 329.407
InChI Key: CSYSCLOUUBNKJL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Microwave-Induced Synthesis : A study demonstrated the microwave irradiative cyclocondensation process for synthesizing pyrimidine linked pyrazole heterocyclic compounds, including variants of the pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the role of these heterocycles in developing potential antimicrobial agents (Deohate & Palaspagar, 2020).

  • Antimycobacterial Activity : Research into 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines revealed their potent inhibition against mycobacterial ATP synthase, highlighting their potential as inhibitors of Mycobacterium tuberculosis. The study involved the design, synthesis, and structure–activity relationship studies of these compounds, identifying key structural components contributing to their antimycobacterial activity (Sutherland et al., 2022).

  • Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showcased the potential for therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Biological Evaluation and Potential Therapeutic Uses

  • Anticancer Activity : New pyrazolopyrimidin-4-one derivatives were prepared and assessed for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. These studies highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents, with some compounds showing promising inhibitory activity (Abdellatif et al., 2014).

  • Serotonin 5-HT6 Receptor Antagonists : The exploration of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists for potential applications in neurological disorders. The study identified compounds with picomolar activity levels, contributing to the understanding of structure-activity relationships in this class of compounds (Ivachtchenko et al., 2013).

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-15(2)24-20-18(17-8-4-3-5-9-17)13-23-25(20)19(14)22-12-16-7-6-10-21-11-16/h3-11,13,22H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYSCLOUUBNKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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